molecular formula C10H8N2O4 B2957601 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid CAS No. 131570-34-8

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid

Cat. No.: B2957601
CAS No.: 131570-34-8
M. Wt: 220.184
InChI Key: VSMUINIVQILHPJ-UHFFFAOYSA-N
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Description

The compound “3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid” is a chemical compound with the linear formula C9H6N2O4 . It has a molecular weight of 206.159 .

Scientific Research Applications

Hydrogen Bonding Studies

  • Hydrogen Bonding in Derivatives: A study on hydrogen bonding in similar compounds, specifically 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids and 3-(1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acids, was conducted. This research, using 1H NMR spectroscopy and X-ray crystallography, revealed insights into the hydrogen bonding behaviors of these compounds, which could be relevant for understanding the properties of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Chemical Reactions and Synthesis

  • C-H Functionalization

    Research on cyclic amines, including pyrrolidine and tetrahydroisoquinoline, interacting with α,β-unsaturated aldehydes and ketones, offers insights into potential chemical reactions involving similar structures to this compound. This study could provide a framework for understanding how such compounds react under various conditions (Kang, Richers, Sawicki, & Seidel, 2015).

  • Synthesis of Derivatives

    A study focused on synthesizing various substituted derivatives of similar compounds, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, could provide a methodological basis for synthesizing and manipulating this compound for research purposes (Goto, Utsunomiya, Aiba, Hayasaka, Endo, Watanabe, Ishizaki, Sato, & Saito, 1991).

Analytical Techniques

  • Pyrolysis/GC/MS Analysis: The application of Pyrolysis/GC/MS for analyzing the primary and secondary pyrolysis products of compounds structurally similar to this compound highlights an important analytical technique. This method could be essential for determining the decomposition products and stability of the compound under various conditions (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).

Environmental Impact

Future Directions

The future directions for research on this compound could involve further exploration of its selectivity within the CDK family , as well as a more detailed investigation of its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-7(14)3-5-12-9(15)6-2-1-4-11-8(6)10(12)16/h1-2,4H,3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUINIVQILHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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